4-[2-(4-Methylphenyl)ethoxy]benzaldehyde
Description
4-[2-(4-Methylphenyl)ethoxy]benzaldehyde is a benzaldehyde derivative featuring a 4-methylphenylethoxy substituent at the para position of the aromatic ring. This compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and macrocyclic compound preparation. Its structure combines an aldehyde group with a flexible ethoxy linker and a lipophilic 4-methylphenyl group, enabling diverse reactivity and intermolecular interactions.
The aldehyde functional group allows for further derivatization, such as Schiff base formation or condensation with amines, making it valuable in drug development (e.g., thiazolidinedione analogs like Rosiglitazone) .
Properties
IUPAC Name |
4-[2-(4-methylphenyl)ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-13-2-4-14(5-3-13)10-11-18-16-8-6-15(12-17)7-9-16/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUJXIHTOOSURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCOC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Biology: It serves as a building block in the design of bioactive molecules and probes for biological studies. Medicine: It is utilized in the development of drugs targeting specific biological pathways. Industry: It finds applications in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-[2-(4-Methylphenyl)ethoxy]benzaldehyde exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and subsequent biochemical changes.
Comparison with Similar Compounds
Aryl-Substituted Derivatives
- 4-(4-Ethylphenoxycarbonyl)benzaldehyde (B/2): Features a 4-ethylphenoxycarbonyl group instead of methylphenylethoxy. This compound is synthesized via esterification of 4-ethylphenol and 4-formylbenzoic acid, yielding a colorless solid (C₁₆H₁₄O₃; M = 254.28 g/mol) .
- 4-Formylbenzoic Acid Derivatives: Substitution with phenoxycarbonyl groups introduces additional carbonyl functionality, enabling coordination chemistry or polymer synthesis .
Heteroaryl-Substituted Derivatives
- 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde : Contains a pyridinyl group, imparting basicity and hydrogen-bonding capacity. Used as an intermediate in Pioglitazone synthesis, its pyridine ring enhances solubility in polar solvents compared to purely aromatic substituents .
- Synthesized via cyano-to-aldehyde reduction using Raney nickel .
Oxygen-Rich Substituents
- 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde (m-PEG3-benzaldehyde) : Incorporates a polyethylene glycol (PEG)-like chain, significantly improving aqueous solubility. Applications include bioconjugation and macrocycle synthesis due to its flexible, hydrophilic backbone .
- 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde : The dioxane ring introduces steric bulk and polarity, affecting crystallization behavior. Its density (1.145 g/cm³) and boiling point (385.9°C) suggest moderate thermal stability .
Nitroimidazole Derivatives
- 4-(2-{2-[2-(2-Nitro-1H-imidazol-1-yl)ethoxy]ethoxy}ethoxy)benzaldehyde : The nitroimidazole group confers redox activity, making it a candidate for hypoxic cell-targeting prodrugs. Crystallographic analysis reveals a dihedral angle of 38.6° between the imidazole and benzene rings, influencing molecular packing .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 4-[2-(4-Methylphenyl)ethoxy]benzaldehyde | C₁₆H₁₆O₂ | ~240.3 | High lipophilicity, planar aromatic core |
| 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | C₁₆H₁₇NO₂ | 271.32 | Basic pyridine, enhanced solubility |
| 4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzaldehyde | C₁₄H₂₀O₅ | 268.31 | PEG-like chain, hydrophilic (logP < 1) |
| 4-(2-(1,3-Dioxan-2-yl)ethoxy)benzaldehyde | C₁₃H₁₆O₄ | 236.26 | Steric hindrance, moderate polarity |
Crystallographic and Intermolecular Interactions
- Dialdehydes (e.g., 4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde): Exhibit coplanar aromatic rings (r.m.s. deviation = 0.030 Å) and intermolecular C–H···O hydrogen bonds (2.8–3.1 Å), stabilizing crystal lattices .
- Nitroimidazole Derivatives : Display CH-π interactions (3.14 Å) and columnar packing along the a-axis, critical for solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
